molecular formula C13H16ClN3O2 B3848765 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

Cat. No. B3848765
M. Wt: 281.74 g/mol
InChI Key: SAZJHMSQAREPCW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to possess potent anti-inflammatory, antioxidant, and cytoprotective properties, making it a promising candidate for the treatment of a wide range of disorders.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is complex and involves multiple pathways. It has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and cytoprotective genes. 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. In addition, 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity and glucose metabolism, and induce apoptosis in cancer cells. In addition, 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is its potent anti-inflammatory, antioxidant, and cytoprotective properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of more specific targets and pathways that are involved in the therapeutic effects of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. Furthermore, the development of novel formulations and delivery methods that can improve the solubility and bioavailability of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide could also be an important area of research. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide in humans.

Scientific Research Applications

2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and metabolic disorders. In preclinical studies, 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress. In addition, 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to possess neuroprotective properties and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, 2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been found to improve insulin sensitivity and glucose metabolism, making it a potential treatment option for metabolic disorders such as diabetes.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-3-17(4-2)13(19)12(18)16-15-9-10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZJHMSQAREPCW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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